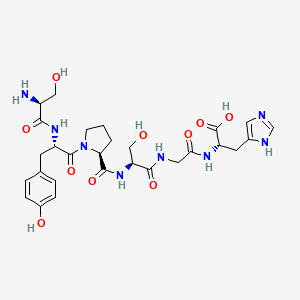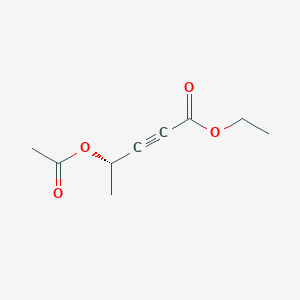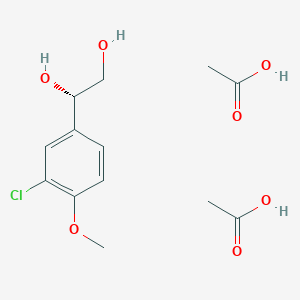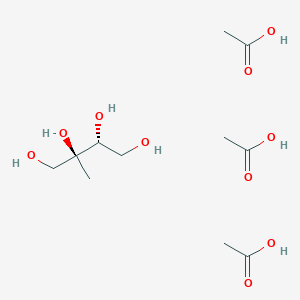
Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a cyclopropane ring, which is a three-membered carbon ring known for its high strain and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
R-COOH+C2H5OH→R-COO-C2H5+H2O
In this case, the carboxylic acid is 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylic acid. The reaction is typically carried out under reflux conditions with a strong acid such as sulfuric acid or hydrochloric acid as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts can also be advantageous in industrial settings to facilitate catalyst recovery and reuse.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Hydrolysis: 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylic acid and ethanol.
Reduction: 3-ethyl-2-methoxy-2-propylcyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyclopropane ring’s strain can make it more reactive, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl propionate: An ester with a sweet odor, used in perfumes and as a solvent.
Uniqueness
Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts high strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Properties
CAS No. |
647836-52-0 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H22O3/c1-5-8-12(14-4)9(6-2)10(12)11(13)15-7-3/h9-10H,5-8H2,1-4H3 |
InChI Key |
CSZONJCECDFJJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(C1C(=O)OCC)CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B12593143.png)



![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)

![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)
